8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound that belongs to the class of pyrroloquinolines This compound is characterized by its unique structure, which includes a fluorine atom and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of the fluorine atom or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophilic or electrophilic reagents under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent activities against fibroblast growth factor receptors (FGFRs).
1H-pyrazolo[3,4-b]pyridine derivatives: Used in various synthetic strategies and approaches.
Uniqueness
8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one stands out due to its unique structural features, such as the presence of a fluorine atom and multiple methyl groups
Properties
Molecular Formula |
C14H14FNO |
---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
6-fluoro-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-2-one |
InChI |
InChI=1S/C14H14FNO/c1-8-7-14(2,3)16-12(17)5-9-4-10(15)6-11(8)13(9)16/h4,6-7H,5H2,1-3H3 |
InChI Key |
HEPNIBKLWNXTMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C(=O)CC3=C2C1=CC(=C3)F)(C)C |
Origin of Product |
United States |
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